N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-14-7-5-12(6-8-14)17-10-15(22-25-17)11-21-19(23)18-9-13-3-1-2-4-16(13)24-18/h1-10H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARBEYDLIAWSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . The benzofuran ring can be synthesized through the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry or batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)isoxazol-3-amine: Shares the isoxazole ring but lacks the benzofuran and carboxamide groups.
2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazole: Contains a similar isoxazole ring but with different substituents.
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is unique due to its combination of the benzofuran and isoxazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Coupling with Benzofuran : The isoxazole derivative is coupled with a benzofuran precursor using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
The resulting compound features an isoxazole ring linked to a benzofuran moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis (H37Rv) and other pathogens. Studies report minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL for related benzofuran compounds, suggesting that modifications in the structure can enhance antimicrobial efficacy .
Antitumor Activity
Benzofuran derivatives have also shown promising antitumor activity. For example, certain derivatives have been tested against cancer cell lines such as A2780 (ovarian cancer), with IC50 values indicating significant growth inhibition (e.g., IC50 = 12 μM for specific compounds) . The structural diversity of benzofurans allows for targeted modifications that can improve their anticancer properties.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Binding : It can bind to various receptors, influencing cellular responses and potentially modulating disease processes.
This multifaceted approach allows the compound to affect different biological pathways, contributing to its therapeutic potential.
Case Studies and Research Findings
- Antimycobacterial Studies : A study highlighted the synthesis of various benzofuran compounds and their screening against M. tuberculosis, showing that modifications at specific positions on the benzofuran scaffold significantly impacted antimicrobial activity .
- Anticancer Evaluations : Another research effort evaluated a series of benzofuran derivatives against multiple cancer cell lines, revealing that certain substitutions led to enhanced cytotoxic effects, with inhibition rates exceeding 70% in some cases .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Benzofuran core formation : Cyclization of substituted phenols or ketones under acidic or basic conditions.
- Isoxazole ring construction : Nitrile oxide cycloaddition with alkynes or alkenes, requiring anhydrous conditions and catalysts like triethylamine .
- Amide coupling : Reaction of the isoxazole-methyl intermediate with benzofuran-2-carboxylic acid using coupling agents (e.g., HATU, DCC) in polar aprotic solvents (DMF, DCM). Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography or recrystallization. Adjust temperature (60–100°C) and stoichiometry to improve yields (target >70%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and amide bond formation.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNO).
- HPLC-PDA : Assess purity (>95%) and detect trace impurities.
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Begin with:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Antimicrobial activity : Broth microdilution assay (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Systematic substitution : Modify the 4-chlorophenyl group (e.g., replace Cl with F, CF, or methoxy) and assess potency changes.
- Scaffold hopping : Replace benzofuran with indole or quinoline cores to evaluate binding affinity.
- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., PARP-1, COX-2) .
Q. How should contradictory bioactivity data between assays be resolved?
- Replicate assays : Perform triplicate experiments under standardized conditions (e.g., same cell passage number, serum batch).
- Control variables : Test solubility (DMSO vs. saline) and stability (incubate compound in PBS for 24h pre-assay).
- Orthogonal assays : Validate antiproliferative effects via apoptosis (Annexin V/PI staining) and cell cycle analysis .
Q. What strategies enhance metabolic stability and bioavailability?
- Prodrug design : Introduce ester or phosphate groups at the amide nitrogen to improve membrane permeability.
- LogP optimization : Reduce hydrophobicity (target LogP <3) by adding polar substituents (e.g., -OH, -NH) on the benzofuran ring.
- In vitro ADME : Assess microsomal stability (human liver microsomes) and CYP450 inhibition .
Q. Which techniques elucidate the compound’s mechanism of action in neurodegenerative disease models?
- Transcriptomics : RNA-seq of treated neuronal cells to identify dysregulated pathways (e.g., autophagy, oxidative stress).
- Protein pull-down assays : Use biotinylated analogs to isolate binding partners for mass spectrometry.
- In vivo imaging : Track brain penetration in rodents via PET/SPECT with radiolabeled analogs .
Q. How can stability under physiological conditions be systematically evaluated?
- pH stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h, analyze degradation via HPLC.
- Thermal stability : Heat to 40–60°C for 48h, monitor decomposition by TGA/DSC.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
Q. What synthetic methodologies enable efficient scale-up for preclinical studies?
- Flow chemistry : Continuous synthesis of intermediates to reduce reaction time and improve reproducibility.
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective steps.
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Q. How can derivatives be designed to mitigate off-target effects observed in kinase assays?
- Selective kinase profiling : Screen against panels of 100+ kinases (DiscoverX) to identify promiscuity hotspots.
- Fragment-based design : Introduce steric hindrance (e.g., bulky tert-butyl groups) near the ATP-binding pocket.
- Covalent inhibitors : Incorporate electrophilic warheads (e.g., acrylamides) for irreversible binding to non-conserved cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
